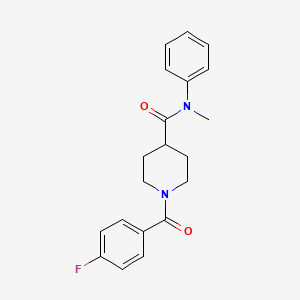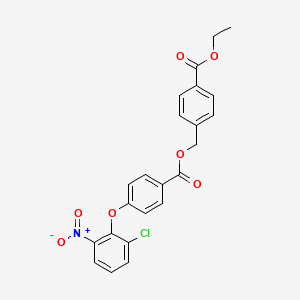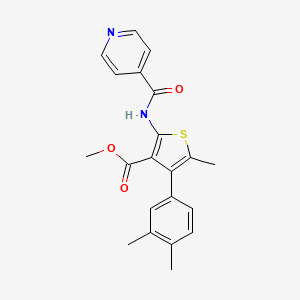![molecular formula C19H26N2O3S B4683541 1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4683541.png)
1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine
Overview
Description
1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly known as MPP and has been extensively studied for its potential applications in scientific research. MPP is a highly potent and selective antagonist of the 5-HT1B receptor, which makes it an important tool for investigating the role of this receptor in various biological processes.
Mechanism of Action
MPP acts as a highly potent and selective antagonist of the 5-HT1B receptor. It binds to the receptor with high affinity and blocks the binding of serotonin, the endogenous ligand for the receptor. This results in the inhibition of downstream signaling pathways that are mediated by the receptor.
Biochemical and Physiological Effects:
MPP has been shown to have a number of biochemical and physiological effects that are mediated by its antagonism of the 5-HT1B receptor. These include the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of synaptic plasticity. MPP has also been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
The main advantage of using MPP in lab experiments is its highly potent and selective antagonism of the 5-HT1B receptor. This allows for the specific investigation of the role of this receptor in various biological processes. However, one limitation of using MPP is its relatively short half-life, which can complicate dosing in animal models. Additionally, the use of MPP may not fully recapitulate the physiological effects of genetic or pharmacological manipulation of the 5-HT1B receptor.
Future Directions
There are several future directions for the use of MPP in scientific research. One area of interest is the investigation of the role of the 5-HT1B receptor in drug addiction and withdrawal. MPP has been shown to have potential as a therapeutic agent for the treatment of opioid addiction. Another area of interest is the investigation of the role of the 5-HT1B receptor in the regulation of mood and anxiety. MPP has been shown to have anxiolytic effects in animal models, and further research is needed to elucidate the mechanisms underlying these effects. Additionally, the development of more selective and longer-lasting antagonists of the 5-HT1B receptor may enhance the utility of MPP in scientific research.
Scientific Research Applications
MPP has been extensively used in scientific research to investigate the role of the 5-HT1B receptor in various biological processes. The 5-HT1B receptor is a subtype of the serotonin receptor that is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and stress. MPP has been used to study the role of the 5-HT1B receptor in these processes, as well as in drug addiction, pain, and other physiological functions.
properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-3-4-17-6-9-19(10-7-17)25(22,23)21-13-11-20(12-14-21)15-18-8-5-16(2)24-18/h5-10H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAWWWGGGNIOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4683461.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4683465.png)
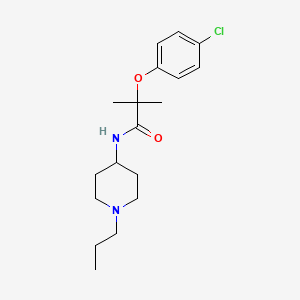
![methyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4683471.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4683476.png)

![1-[(pentamethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4683492.png)
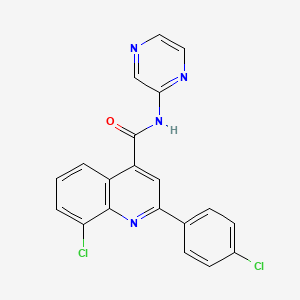
![2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4683515.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4683520.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4683544.png)
